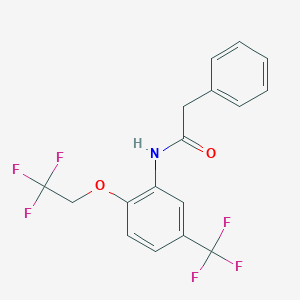![molecular formula C10H5ClF6N2O2 B284193 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea, also known as CF3-UTP, is a potent and selective P2Y2 receptor agonist. It is a synthetic compound that has been extensively studied for its scientific research applications. In
Mecanismo De Acción
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea binds to and activates P2Y2 receptors, leading to the activation of downstream signaling pathways. This activation leads to the release of intracellular calcium and the activation of protein kinase C. These signaling pathways are involved in a variety of physiological processes, including cell proliferation, migration, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound promotes cell proliferation, migration, and differentiation. It also promotes the release of inflammatory cytokines and chemokines. In vivo studies have shown that this compound promotes wound healing and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has several advantages for lab experiments. It is a potent and selective P2Y2 receptor agonist, which allows for the specific activation of P2Y2 receptors. It is also stable and easy to handle. However, this compound has some limitations. It is relatively expensive and may not be readily available to all researchers. It also has a short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea. One area of research is the development of novel P2Y2 receptor agonists that are more potent and selective than this compound. Another area of research is the investigation of the role of P2Y2 receptors in various physiological processes, such as wound healing and inflammation. Finally, the development of new drug delivery systems for this compound may improve its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, this compound is a potent and selective P2Y2 receptor agonist that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has proven to be a valuable tool in the study of P2Y2 receptors and has the potential to lead to the development of new therapies for a variety of physiological processes.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with trifluoroacetic anhydride and urea. This reaction produces this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has been widely used in scientific research as a P2Y2 receptor agonist. P2Y2 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and UTP. These receptors are involved in a variety of physiological processes, including inflammation, pain, and wound healing.
Propiedades
Fórmula molecular |
C10H5ClF6N2O2 |
|---|---|
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H5ClF6N2O2/c11-5-2-1-4(9(12,13)14)3-6(5)18-8(21)19-7(20)10(15,16)17/h1-3H,(H2,18,19,20,21) |
Clave InChI |
JUYGHFKNDRYHNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)

![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
